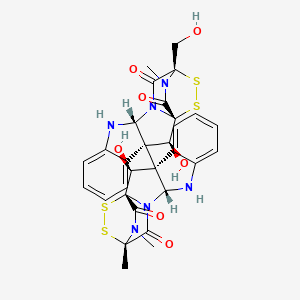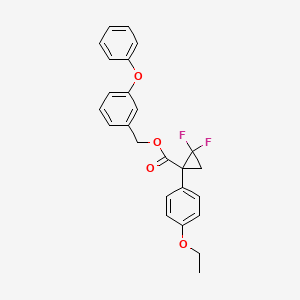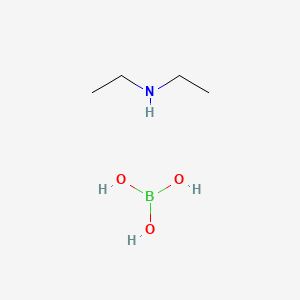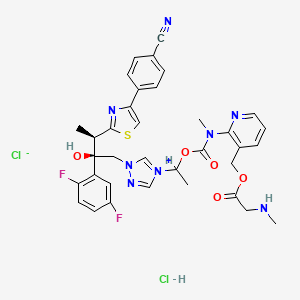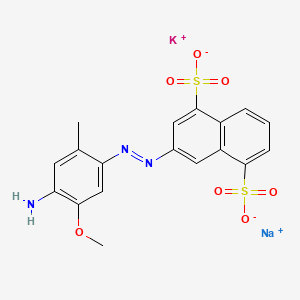
1,5-Naphthalenedisulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)-, potassium sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Naphthalenedisulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)-, potassium sodium salt is a complex organic compound with the molecular formula C18H15KN3NaO7S2 and a molecular weight of 511.54 . This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)-, potassium sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-amino-5-methoxy-2-methylphenylamine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1,5-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Neutralization: The final step involves neutralizing the compound with potassium and sodium salts to form the potassium sodium salt of the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
1,5-Naphthalenedisulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)-, potassium sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
1,5-Naphthalenedisulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)-, potassium sodium salt has a wide range of scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of inks and paints.
作用機序
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo bond can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that can interact with molecular targets. The sulfonic acid groups enhance the compound’s solubility in water, making it useful in aqueous applications.
類似化合物との比較
Similar Compounds
- 1,5-Naphthalenedisulfonic acid, 3-((4-amino-2,5-dimethylphenyl)azo)-, trisodium salt
- 1,5-Naphthalenedisulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)diazenyl)-, lithium sodium salt
Uniqueness
1,5-Naphthalenedisulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)-, potassium sodium salt is unique due to its specific substitution pattern and the presence of both potassium and sodium ions. This combination enhances its solubility and stability, making it particularly useful in industrial applications.
特性
CAS番号 |
79255-90-6 |
|---|---|
分子式 |
C18H15KN3NaO7S2 |
分子量 |
511.5 g/mol |
IUPAC名 |
potassium;sodium;3-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C18H17N3O7S2.K.Na/c1-10-6-14(19)16(28-2)9-15(10)21-20-11-7-13-12(18(8-11)30(25,26)27)4-3-5-17(13)29(22,23)24;;/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChIキー |
AAQOXHDHNRBCRB-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)N.[Na+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


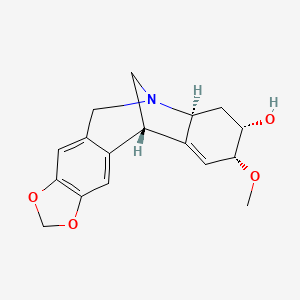

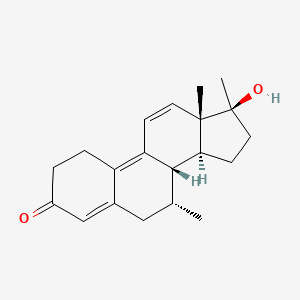
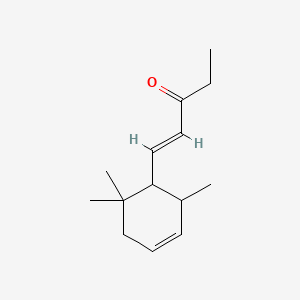
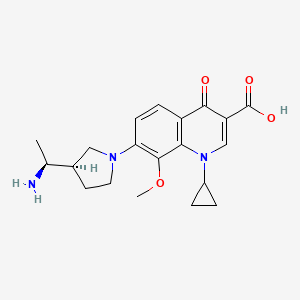
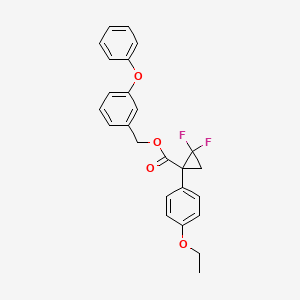
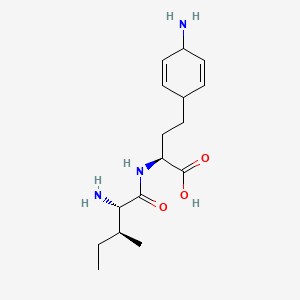
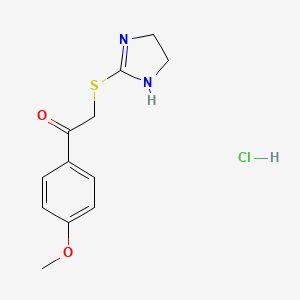
![2-[Bis(2-hydroxyethyl)amino]ethanol;4-[[3-methoxy-4-[[2-methoxy-4-[(4-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12781591.png)
